Potassium;prop-2-enamide;prop-2-enoate

Description

Contextual Significance in Modern Polymer Science and Engineering

Poly(acrylamide-co-acrylate) potassium salt is a functional polymer that holds considerable significance in modern polymer science and engineering. As a type of superabsorbent polymer (SAP), its defining characteristic is the ability to absorb and retain exceptionally large amounts of aqueous fluids, often hundreds of times its own weight. researchgate.netcir-safety.org This property stems from its cross-linked, hydrophilic molecular structure. cir-safety.org The incorporation of both acrylamide (B121943) and potassium acrylate (B77674) monomers into the polymer chain imparts a unique combination of properties, making it a versatile material in various industrial and research applications.

In the realm of materials science, these copolymers are at the forefront of research into "smart" hydrogels, which are materials that can respond to external stimuli such as pH, temperature, and ionic strength. nih.govmdpi.com This responsiveness allows for the development of materials with tunable properties for specialized applications. From an engineering perspective, the synthesis and modification of poly(acrylamide-co-acrylate) potassium salts are areas of active investigation, with research focusing on controlling particle size, porosity, and swelling kinetics to meet specific performance requirements. researchgate.net The polymer's utility in agriculture for enhancing soil water retention and in environmental applications for water remediation underscores its practical importance. gelok.comscielo.br

Chemical Nomenclature and Structure of Poly(acrylamide-co-acrylate) Potassium Salt

The compound "Potassium;prop-2-enamide;prop-2-enoate" is systematically interpreted as a copolymer synthesized from acrylamide and potassium acrylate monomers. The resulting polymer is known as poly(acrylamide-co-acrylate) potassium salt or potassium poly(acrylamide-co-acrylate).

The chemical structure consists of a long-chain polymer backbone with repeating units derived from both acrylamide and potassium acrylate. The general chemical formula can be represented as [−CH₂−CH(CONH₂)−]n−[−CH₂−CH(CO₂K)−]m. researchgate.net The acrylamide monomer (prop-2-enamide) contributes the amide functional group (-CONH₂), while the potassium acrylate monomer (potassium prop-2-enoate) provides the potassium carboxylate group (-CO₂K). These hydrophilic functional groups are responsible for the polymer's high affinity for water.

The polymer is typically cross-linked to form a three-dimensional network, which renders it water-insoluble but allows for significant swelling. sci-hub.se The degree of cross-linking is a critical parameter that influences the swelling capacity and mechanical properties of the resulting hydrogel. researchgate.netsocochem.com

Table of Chemical Identifiers:

| Identifier | Value |

|---|---|

| Chemical Name | Poly(acrylamide-co-acrylic acid) potassium salt |

| Synonyms | Acrylamide-potassium acrylate copolymer, Potassium poly(acrylamide-co-acrylate) |

| CAS Number | 31212-13-2 |

| Molecular Formula | (C₃H₅NO)n(C₃H₃KO₂)m |

Historical Development and Evolution of Research on Acrylamide-Acrylate Copolymers

The development of acrylamide-acrylate copolymers is intrinsically linked to the broader history of superabsorbent polymers (SAPs). The foundational research on materials capable of absorbing large quantities of water began in the early 1960s at the United States Department of Agriculture (USDA). gelok.comm2polymer.com The initial goal was to develop materials that could improve water conservation in soils. researchgate.netm2polymer.com This research led to the creation of a resin based on grafting acrylonitrile (B1666552) polymer onto starch molecules. m2polymer.com

During the 1970s, research expanded globally, with companies in Japan and Europe exploring various synthetic routes using monomers like acrylic acid and acrylamide. socochem.com While the initial impetus was for agricultural applications, the first major commercial breakthrough for SAPs came in the disposable hygiene products sector in the late 1970s and early 1980s. gelok.comm2polymer.com

The focus for agricultural applications, however, shifted towards copolymers that would not contribute to soil salinization. This led to the development and use of potassium-neutralized copolymers, specifically cross-linked acrylic-acrylamide copolymers. socochem.comm2polymer.com Over the years, research has continued to refine the synthesis processes, including solution polymerization, inverse suspension polymerization, and radiation-induced polymerization, to control the properties of the resulting hydrogels for specific applications. sci-hub.seresearchgate.net Investigations into the effects of monomer ratios, cross-linker density, and synthesis conditions on swelling behavior and mechanical properties have been central to the evolution of these materials. nih.govresearchgate.net

Overview of Key Academic Research Domains Related to the Compound

Academic research on poly(acrylamide-co-acrylate) potassium salt is diverse, spanning multiple scientific and engineering disciplines. Key research domains include:

Agriculture and Horticulture: A primary area of investigation is its use as a soil conditioner to enhance water retention capacity, especially in arid and semi-arid regions. scielo.br Research focuses on its effects on soil moisture content, plant growth under drought stress, and the controlled release of nutrients. gelok.comscielo.br The potassium-based nature of the polymer is particularly advantageous as it can also serve as a source of potassium, an essential plant nutrient, without increasing soil salinity. scielo.br

Water Treatment and Environmental Remediation: The flocculation properties of these copolymers are being explored for wastewater treatment. researchgate.net Their ability to agglomerate suspended particles makes them effective in clarifying industrial effluents. researchgate.netjapsonline.com Additionally, research is underway to utilize these hydrogels for the removal of heavy metal ions and other pollutants from contaminated water sources.

Controlled Release Systems: The stimuli-responsive nature of poly(acrylamide-co-acrylate) hydrogels makes them excellent candidates for controlled release applications. In the pharmaceutical field, they are being investigated as carriers for the sustained and targeted delivery of drugs. researchgate.netjapsonline.comosti.gov The release of the encapsulated substance can be triggered by changes in the physiological environment, such as pH. researchgate.netosti.gov

Materials Science and Engineering: A significant body of research focuses on the synthesis and characterization of these hydrogels. researchgate.netnih.gov This includes developing new polymerization techniques like photopolymerization to create hydrogels with enhanced mechanical properties and well-defined microstructures. nih.gov Studies also investigate the influence of cross-linking agents and monomer composition on the swelling behavior, morphology, and mechanical strength of the resulting materials. researchgate.netnih.gov

Research Findings on Water Absorption Capacity:

The water absorption capacity of poly(acrylamide-co-acrylate) potassium salt can vary significantly depending on its specific composition and the conditions of the aqueous environment.

| Research Finding | Reported Water Absorption (g/g) | Reference |

| Swelling capacity of a commercial hydrogel composed of potassium acrylate and acrylamide in distilled water. | 444 ± 22 | scielo.br |

| Water absorption of a starch-grafted copolymer with the addition of 7.5% w/w acrylamide in distilled water. | 460 |

Properties

IUPAC Name |

potassium;prop-2-enamide;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.C3H4O2.K/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHILBJDFONSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

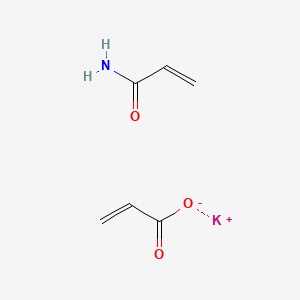

C=CC(=O)N.C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules; [Sigma-Aldrich MSDS] | |

| Record name | Poly(acrylamide-co-acrylic acid) potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31212-13-2 | |

| Record name | 2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-PROPENOIC ACID, POTASSIUM SALT, POLYMER WITH 2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Polymerization Methodologies for Potassium Poly Acrylamide Co Acrylate

Free Radical Copolymerization Techniques in Aqueous Media

Free-radical polymerization in an aqueous medium is the most common approach for producing potassium poly(acrylamide-co-acrylate). This method is favored for its efficiency and the water-solubility of the monomers.

Solution Polymerization

Solution polymerization is a straightforward method where the monomers, initiator, and any crosslinking agent are dissolved in water to form a homogeneous solution. The polymerization is then initiated, typically by thermal or redox methods, leading to the formation of a viscous polymer solution or a solid gel. uaeu.ac.ae

This technique is widely used for producing high-molecular-weight polymers. uaeu.ac.ae The concentration of monomers in the aqueous solution is a critical parameter; concentrations are typically maintained between 55 to 80 wt.% to achieve a dry, solid polymer with low residual water content. google.com The reaction is often highly exothermic, and controlling the temperature is crucial to prevent uncontrolled polymerization and to ensure consistent polymer properties. google.com The resulting product is a cross-linked potassium polyacrylate that can be pulverized into a powder. google.com

Table 1: Example of Solution Polymerization Parameters

| Parameter | Value/Component | Source |

|---|---|---|

| Monomers | Acrylic Acid, Acrylamide (B121943) | google.com |

| Neutralizing Agent | Potassium Hydroxide | google.com |

| Crosslinking Agent | N,N'-methylenebisacrylamide | google.com |

| Monomer Concentration | 70 wt.% | google.com |

| Initiator | Ammonium (B1175870) Persulfate (aqueous solution) | google.com |

| Initial Temperature | 70°C | google.com |

| Reaction Time | ~1 minute | google.com |

| Maximum Temperature | ~120°C | google.com |

Inverse Emulsion and Suspension Polymerization

Inverse emulsion and inverse suspension polymerization are techniques used to produce polymer particles of a controlled size. researchgate.netresearchgate.net These methods involve dispersing an aqueous solution of the monomers (the dispersed phase) into a continuous organic phase, such as toluene (B28343) or cyclohexane, using a surfactant. researchgate.netresearchgate.net

In inverse suspension polymerization , superabsorbent particles of poly(potassium acrylate-co-acrylamide) can be synthesized. researchgate.net The mean diameter of the resulting polymer particles can be controlled by adjusting the surfactant concentration, with particle sizes decreasing from 300 to 50 µm as surfactant levels increase. researchgate.net This method is advantageous for producing fine particles with good compressive strength that maintain their shape after water absorption. researchgate.net

Inverse emulsion polymerization offers several benefits, including high reaction rates, high molecular weights, and low viscosity of the final emulsion, making it easy to handle. ekb.egekb.eg The process allows for the polymerization of a wide range of monomers under mild conditions, yielding polymers with high solid content and enhanced resistance to temperature and salts. ekb.eg

Table 2: Components in Inverse Polymerization Systems

| Component | Function | Example | Source |

|---|---|---|---|

| Aqueous Phase | Contains monomers, initiator | Acrylamide, Potassium Acrylate (B77674), Potassium Persulfate | researchgate.netekb.eg |

| Organic Phase | Continuous medium | Cyclohexane, Toluene, Liquid Paraffin | researchgate.netresearchgate.net |

| Surfactant/Emulsifier | Stabilizes the dispersion | Span 60, Tween 80, Poly(methyl methacrylate)-graft-polyoxyethylene | researchgate.netresearchgate.netekb.eg |

| Co-stabilizer | Enhances emulsion stability | Cetanol | researchgate.net |

Photopolymerization and UV Curing Methods

Photopolymerization, or UV curing, is a method that uses ultraviolet (UV) light to initiate the polymerization process. nih.gov This technique offers excellent control over the reaction kinetics and is less affected by the presence of oxygen compared to thermal methods. nih.gov A key advantage is the ability to control the synthesis temperature, which helps in achieving higher structural stability in the resulting hydrogels. nih.gov

The process involves dissolving the monomers (potassium acrylate and acrylamide), a crosslinking agent, and a photoinitiator in a solution. nih.gov This solution is then exposed to UV radiation, which activates the photoinitiator and starts the free-radical polymerization. nih.govmdpi.com The resulting polymers are often transparent and homogeneous. nih.gov Studies have shown that the choice of photoinitiator, such as those from the Irgacure series, can significantly influence the properties of the final hydrogel. nih.gov

This method is particularly useful for creating highly crosslinked and structured materials, where properties like swelling capacity and mechanical strength can be tuned by adjusting the concentration of the crosslinking agent. nih.gov

Radiation-Induced Polymerization (e.g., Electron Beam Irradiation)

Radiation-induced polymerization utilizes high-energy sources like electron beams or gamma rays to generate free radicals and initiate polymerization. scielo.brscielo.br This method can be performed at room temperature and in atmospheric conditions, often without the need for a chemical initiator. scielo.brresearchgate.net The ionizing radiation interacts with the monomers or the solvent (water) to produce the initial radicals that start the polymerization chain. scielo.brresearchgate.net

When an initiator like potassium persulfate is present, the electron beam can accelerate its decomposition into radicals, enhancing the initiation process. scielo.brscielo.br The absorbed radiation dose is a critical parameter; physical and chemical characteristics of the polymer, such as molecular weight and intrinsic viscosity, tend to increase with a higher absorbed dose. scielo.brscielo.br For instance, studies on poly(acrylamide-co-acrylic acid) synthesis found the best results at an absorbed dose of 1.4 kGy when used with an initiator. scielo.br This technique is valued for being a clean process, as it can reduce or eliminate the need for chemical initiators and can be used to sterilize the final product simultaneously. researchgate.netmdpi.com

Initiator Systems and Crosslinking Agents for Controlled Polymerization

The choice of initiator and crosslinking agent is fundamental for controlling the polymerization reaction and tailoring the properties of the final polymer network.

Redox Initiator Systems (e.g., Potassium Persulfate/TMEDA)

Redox initiator systems are widely employed for free-radical polymerization because they allow reactions to proceed at lower temperatures and with lower activation energies compared to thermal initiation alone. researchgate.netbme.hu A common and effective redox pair for the polymerization of acrylamide and its copolymers is potassium persulfate (KPS) as the oxidant and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as the activator or reductant. researchgate.netresearchgate.netnih.gov

The KPS/TMEDA system generates free radicals rapidly, even at room temperature. researchgate.netbio-rad.com TEMED accelerates the decomposition of the persulfate into sulfate (B86663) anion radicals, which then initiate the polymerization of the vinyl monomers. researchgate.netbio-rad.com This rapid initiation allows for fast polymerization rates and is particularly advantageous in aqueous systems. researchgate.net The concentration of the initiator system components can be adjusted to control the polymerization rate and the molecular weight of the resulting polymer. nih.gov This controlled initiation is crucial for synthesizing hydrogels with specific network structures and properties. researchgate.net

Table 3: Common Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role in Polymerization |

|---|---|---|

| Potassium;prop-2-enamide;prop-2-enoate | Potassium poly(acrylamide-co-acrylate) | Final Polymer |

| Acrylamide | AM | Monomer |

| Potassium Acrylate | KA | Monomer |

| Acrylic Acid | AA | Monomer (precursor to acrylate salt) |

| Potassium Persulfate | KPS | Initiator (Oxidant) |

| N,N,N′,N′-tetramethylethylenediamine | TMEDA | Activator (Reductant) |

| N,N'-methylenebisacrylamide | MBA, BIS | Crosslinking Agent |

| Glycerol (B35011) diacrylate | DAG | Crosslinking Agent |

| Ammonium Persulfate | APS | Initiator |

| Cyclohexane | - | Organic Phase (Solvent) |

| Toluene | - | Organic Phase (Solvent) |

Photoinitiators for Controlled Synthesis

Photopolymerization, or UV curing, presents a significant advantage over traditional thermal initiation methods by allowing for precise control over reaction kinetics and not being inhibited by the presence of oxygen. nih.gov This method enables the synthesis to proceed at lower, controlled temperatures, which is crucial for forming a more ordered and structurally stable polymeric network. nih.gov By controlling the entropy of the reaction solution at low temperatures, transparent and homogeneous hydrogels can be prepared. nih.gov

The choice of photoinitiator is critical for the efficiency of the polymerization and the properties of the resulting hydrogel. Research has shown that different photoinitiators can lead to varying water absorption capacities in the final product. For instance, in the synthesis of polyacrylate-based hydrogels, Irgacure 1700 and Irgacure 1800 were found to produce hydrogels with the highest water absorption capabilities. nih.gov Irgacure 1700, a mixture of bis(2,6-dimethoxybenzoyl)-2,4,4-trimethyl pentylphosphineoxide and 2-hydroxy-2-methyl-1-phenyl-propane-1-one, has been successfully used in the photopolymerization of potassium poly(acrylamide-co-acrylate) hydrogels. nih.gov Other studies on the photo-initiated polymerization of acrylamide have explored initiators such as uranyl ions (UO22+), 2,2′-azobis(2-amidinopropane) ("V-50"), and persulfates, with initiation rates being proportional to light absorption at the lamp's wavelength. researchgate.net

The use of photo-active comonomers represents another strategy for controlled synthesis. For example, polymethacrylates with maleimide (B117702) groups have been photocrosslinked under UV light without needing a separate photoinitiator. acs.org This approach allows for the formation of hydrogel networks through the photodimerization of specific motifs incorporated into the polymer backbone. acs.org

Bifunctional Crosslinkers (e.g., N,N'-Methylenebisacrylamide)

Bifunctional crosslinkers are essential for transforming linear polymer chains into a three-dimensional hydrogel network, rendering the material insoluble in water. m2polymer.com N,N'-Methylenebisacrylamide (MBA or BIS) is a widely used crosslinking agent in the synthesis of potassium poly(acrylamide-co-acrylate) and other acrylamide-based hydrogels. ingentaconnect.comresearchgate.nettandfonline.comnih.gov MBA contains two acrylamide groups linked by a methylene (B1212753) bridge, which facilitates the formation of covalent bonds and crosslinks between polymerizing chains. atamanchemicals.com This creates a network structure rather than simple linear chains, which is fundamental to the gel's firmness and mechanical stability. atamanchemicals.com

The concentration of the crosslinker is a critical parameter that directly influences the properties of the hydrogel. An increase in the cross-linker concentration leads to a higher cross-linking density within the polymer network. mdpi.com This results in a more compact structure with smaller pore sizes, which in turn reduces the swelling property of the hydrogel. mdpi.com In the free radical crosslinking copolymerization of acrylamide and MBA, the critical conversion at the gel point is dependent on the concentration of MBA. researchgate.net

The following table summarizes the components used in a typical redox-initiated synthesis of poly(acrylamide-co-potassium acrylate) hydrogel.

Table 1: Typical Components for Redox-Initiated Synthesis Allows for interactive exploration of component roles.

| Component | Chemical Name | Role in Synthesis |

| Monomer 1 | Acrylamide | Forms the primary polymer backbone |

| Monomer 2 | Potassium Acrylate | Provides hydrophilic carboxylate groups |

| Initiator System | Ammonium Persulfate (APS) / Tetramethylethylenediamine (TMEDA) | Initiates free-radical polymerization ingentaconnect.comresearchgate.net |

| Crosslinker | N,N'-Methylenebisacrylamide (MBA) | Forms the 3D hydrogel network ingentaconnect.comresearchgate.net |

Alternative Crosslinking Strategies and Agents (e.g., Glycerol Diacrylate)

Beyond MBA, alternative crosslinking agents are employed to impart specific properties to the hydrogel. Glycerol diacrylate (DAG) has been successfully used as a crosslinker in the photopolymerization of potassium poly(acrylamide-co-acrylate) hydrogels. nih.gov The concentration of DAG significantly affects the hydrogel's swelling capacity, morphology, and mechanical properties. nih.gov Studies have identified a critical concentration of the crosslinker, which serves as a transition point for these properties. For DAG in a potassium poly(acrylamide-co-acrylate) system, a critical concentration of 4 wt% was found to produce a hydrogel with enhanced mechanical properties and distinct structural characteristics. nih.gov

Other non-vinyl crosslinkers possess at least two functional groups capable of reacting with the carboxyl groups of the polymer chains. google.com Examples include:

Glycerin google.com

Polyglycols google.com

Ethylene glycol diglycidyl ether google.com

Diamines google.com

A variety of multifunctional monomers can act as crosslinking agents, creating the "ladder steps" between polymer chains. m2polymer.com Some common alternative agents include:

Ethylene Glycol Dimethacrylate (EGDMA) m2polymer.com

Trimethylolpropane Triacrylate (TMPTA) m2polymer.com

Allyl Methacrylate m2polymer.com

Tetraallylethoxyethane m2polymer.com

The table below shows the effect of Glycerol Diacrylate (DAG) concentration on the maximum swelling of potassium poly(acrylamide-co-acrylate) hydrogels.

Table 2: Effect of Glycerol Diacrylate (DAG) Concentration on Hydrogel Swelling This table illustrates the inverse relationship between crosslinker concentration and swelling capacity.

| DAG Concentration (wt%) | Maximum Swelling (g/g) |

| 1 | 217 |

| 2 | 157 |

| 3 | 114 |

| 4 | 82 |

| 5 | 69 |

| Data derived from research on photopolymerized potassium acrylate-co-acrylamide hydrogels. nih.gov |

Influence of Reaction Parameters on Copolymer Structure and Properties

The final characteristics of the potassium poly(acrylamide-co-acrylate) copolymer are highly dependent on the conditions of the polymerization reaction. Optimizing parameters such as monomer feed ratio, pH, ionic strength, temperature, and reaction time is crucial for tailoring the copolymer for specific applications.

Monomer Feed Ratio Optimization (Acrylamide to Acrylate)

The molar ratio of acrylamide to potassium acrylate in the initial monomer feed is a primary determinant of the copolymer's properties, particularly its swelling capacity. The acrylate component, with its anionic carboxylate groups, significantly enhances the hydrophilicity and, consequently, the water absorption of the resulting hydrogel. aidic.it Increasing the proportion of acrylate monomers leads to a higher charge density along the polymer chains, which in turn increases electrostatic repulsion between chains and enhances swelling.

For example, a study of a commercial hydrogel composed of potassium acrylate and acrylamide identified an acrylate/acrylamide molar ratio of 36/64. scielo.br Research on poly(acrylamide-co-acrylic acid) hydrogels has demonstrated that varying the monomer ratio (e.g., from 3/2 to 2/3) directly impacts the swelling kinetics. researchgate.net The inclusion of sodium acrylate in an acrylamide hydrogel was shown to increase the maximum swelling ratio by nearly five times compared to a pure polyacrylamide hydrogel, highlighting the critical role of the acrylate monomer. aidic.it

Effect of pH and Ionic Strength on Polymerization

The pH of the polymerization medium has a profound effect on the ionization of the acrylic acid monomers. The carboxylic acid group has a pKa value of approximately 4.2-4.5. nih.govrsc.org At a pH below the pKa, the carboxylic acid groups are largely protonated (-COOH), while at a pH above the pKa, they become deprotonated to form carboxylate anions (-COO⁻). rsc.orgmdpi.com This deprotonation creates negative charges along the polymer backbone, leading to electrostatic repulsion that influences chain conformation during polymerization and the swelling behavior of the final hydrogel. mdpi.com The formation of complexes between poly(acrylic acid) and poly(acrylamide) is pH-dependent, with complexation being favored below a critical pH value. researchgate.net

Ionic strength also plays a significant role. An increase in the ionic strength of the polymerization solution can favor the complexation between polymer chains and shift the critical pH of complex formation to higher values. researchgate.net However, in the context of the final hydrogel's properties, high ionic strength in the external solution drastically reduces the swelling capacity. This is due to a screening effect of the salt ions, which diminishes the electrostatic repulsion between the carboxylate groups, and a reduction in the osmotic pressure difference between the hydrogel network and the surrounding solution. researchgate.netresearchgate.net

Temperature and Reaction Time Controls

Reaction time is another critical factor. The polymerization must be allowed to proceed for a sufficient duration to ensure high monomer conversion and the formation of a well-defined network. Kinetic studies of hydrogel formation show a rapid initial phase of swelling or reaction, which then slows and approaches an equilibrium state. researchgate.net A typical polymerization may be carried out for several hours (e.g., 6 hours) to ensure completion. nih.gov

The following table presents data on the temperature-dependent absorbency of a poly(acrylamide-co-acrylic acid) potassium salt hydrogel, illustrating how the synthesis conditions can affect the final performance characteristics.

Table 3: Temperature-Dependent Absorbency of Potassium Poly(acrylamide-co-acrylate) Hydrogel This table shows the absorbency in water at different temperatures after a 6-hour swelling period.

| Temperature (°C) | Absorbency (g/g) |

| 25 | 285 |

| 50 | 294 |

| 100 | 204 |

| Data derived from swelling performance studies. researchgate.net |

Role of Solvent Systems and Concentration

The synthesis of potassium poly(acrylamide-co-acrylate) is profoundly influenced by the reaction medium, with aqueous solutions being the most common solvent system. Within this system, the total initial monomer concentration ([M]) and the degree of ionization (α) of the acrylic acid monomer are critical variables that dictate the copolymerization kinetics and the final polymer microstructure. acs.orgresearchgate.net

Research using in-situ NMR has demonstrated that the composition of the copolymer is not static but drifts with conversion. acs.org This drift is strongly dependent on both the ionization of the acrylic acid component and the initial monomer concentration. acs.org The influence of monomer concentration becomes more pronounced at higher degrees of ionization (i.e., at higher pH levels). acs.orguwaterloo.ca For instance, in the copolymerization of acrylamide (AM) and acrylic acid (AA), varying the initial monomer concentration from 5 to 40 wt% in aqueous solution has a negligible effect on composition drift when the acrylic acid is non-ionized (low pH). acs.org However, for partially and fully ionized acrylic acid (as potassium acrylate), the monomer concentration systematically alters the reactivity ratios. acs.orgresearchgate.net

Generally, increasing the total monomer concentration leads to a higher reactivity of the ionized monomer (acrylate). polimi.it This phenomenon is attributed to a combination of electrostatic and non-electrostatic effects. At low monomer concentrations, the reaction kinetics are largely governed by charge interactions between the ionized propagating radical and the ionized monomer. researchgate.netpolimi.it Adding an inert salt like NaCl can mimic the effect of increasing monomer concentration at low [M] values by increasing the ionic strength, which screens the electrostatic repulsions and enhances the reactivity of the ionized species. polimi.it At higher monomer concentrations, non-electrostatic effects, potentially related to changes in the solution structure and hydrogen-bonding between water, monomers, and radical species, become more dominant. researchgate.netpolimi.it

A comprehensive mathematical model has been developed to predict the copolymer composition as a function of both monomer concentration and ionic strength, highlighting the interconnectedness of these parameters in controlling the synthesis process. polimi.it The selection of initiator concentration and temperature can also be adjusted to maintain reasonable reaction times (e.g., under 2 hours) when varying monomer concentration and ionization degree. acs.org

Table 1: Effect of Initial Monomer Concentration on Acrylamide (AM)/Acrylic Acid (AA) Copolymerization at Various Degrees of Ionization (α)

| Degree of Ionization (α) of AA | Initial Monomer Concentration (wt% in H₂O) | Observed Effect on Copolymer Composition | Reference |

| 0 (Non-ionized) | 5, 20, 40 | Negligible effect on composition drift. Reactivity ratios are constant with concentration. | acs.orgresearchgate.net |

| 0.3 | 5, 10, 20, 30, 40 | Systematic variation in composition drift observed. | acs.org |

| 0.5 | 5, 10, 20, 30, 40 | Systematic variation in composition drift observed. | acs.org |

| 0.7 | 5, 10, 20, 30, 40 | Significant effect on reactivity ratios. The influence of [M] is more pronounced. | acs.orguwaterloo.ca |

| 1.0 (Fully ionized) | 5, 10, 20, 30, 40 | Strong, systematic influence on composition drift. Increasing monomer content leads to larger reactivity of the ionized monomer. | acs.orgpolimi.it |

Graft Copolymerization Techniques

Graft copolymerization is a versatile method to modify the properties of natural and synthetic polymers by covalently bonding side chains of a different polymer onto a main polymer backbone. nih.gov This technique is widely used to combine the desirable properties of potassium poly(acrylamide-co-acrylate), such as high water absorbency, with the biodegradability, biocompatibility, and structural integrity of various substrates. nih.govresearchgate.net

Grafting onto Natural Polysaccharides (e.g., Starch, Cellulose)

Natural polysaccharides like starch and cellulose (B213188) are frequently used as backbones for grafting due to their abundance, low cost, and inherent biodegradability. researchgate.netethernet.edu.et The grafting of acrylamide and potassium acrylate onto these substrates produces superabsorbent hydrogels with applications in agriculture and other fields. osti.govaip.orgiaea.org

Starch: The synthesis of starch-graft-poly(potassium acrylate-co-acrylamide) has been successfully achieved through methods like inverse suspension polymerization and radiation-induced grafting. researchgate.netosti.gov In inverse suspension polymerization, an aqueous solution of the monomers (acrylamide and potassium acrylate), starch, initiator (e.g., potassium persulfate), and a cross-linking agent (e.g., N,N'-methylenebisacrylamide) is dispersed in an oil phase (e.g., cyclohexane) with the help of surfactants. researchgate.netscilit.com The reaction conditions, including monomer concentration, initiator concentration, and temperature, are optimized to control the grafting efficiency and the properties of the final product. scilit.com For example, scanning electron microscopy of the resulting polymer particles revealed a fine, porous structure, which facilitates water absorption. ethernet.edu.et

Another effective method is the use of gamma (γ)-irradiation to initiate the graft copolymerization of potassium acrylate and acrylamide onto cassava starch. osti.govaip.orgiaea.org This method can generate graft copolymers with high water absorption capacity, reaching up to 460 g/g in distilled water. osti.govaip.org The key parameters influencing the synthesis are the irradiation dose, the monomer-to-starch ratio, and the comonomer composition. osti.gov

Cellulose: Cellulose fibers are another key substrate for creating functional graft copolymers. researchgate.net Acrylamide and other acrylic monomers can be grafted onto bleached cellulosic fibers using chemical initiators like potassium persulfate (K₂S₂O₈) or redox systems such as K₂S₂O₈-Na₂S₂O₅. researchgate.net Research has shown that the choice of initiator can be selective for the monomer being grafted. researchgate.net For instance, using K₂S₂O₈ as the initiator, acrylamide grafting onto cellulose can reach a maximum percentage before gel formation occurs. researchgate.net The grafting process enhances the properties of the cellulose backbone for specific applications. nih.gov

Table 2: Examples of Graft Copolymerization onto Natural Polysaccharides

| Polysaccharide Backbone | Monomers | Polymerization Method | Initiator System | Key Findings | Reference |

| Starch | Potassium acrylate, Acrylamide | Inverse Suspension Polymerization | Redox initiator | Produced fine, spherical resin particles with good compressive strength and thermal stability. | researchgate.netscilit.com |

| Cassava Starch | Potassium acrylate, Acrylamide | γ-Irradiation | - | Water absorption reached 460 g/g; process optimized by varying irradiation dose and monomer/starch ratio. | osti.govaip.orgiaea.org |

| Cellulose Fibers | Acrylamide, Methyl methacrylate | Solution Polymerization | K₂S₂O₈ / K₂S₂O₈-Na₂S₂O₅ | Grafting percentage increased with monomer and initiator concentration; initiators showed selectivity for monomers. | researchgate.net |

| Water Hyacinth Cellulose | Ammonium acrylate, Acrylic acid | Radical Polymerization | Ammonium persulphate (APS) / N,N-methylene-bis-acrylamide (MBA) | Optimized product swelled to 165 times its dry weight; demonstrated enhanced biodegradability. | nih.gov |

Grafting onto Inorganic Substrates (e.g., Clay Minerals)

To enhance the mechanical properties, thermal stability, and potentially reduce the production cost of poly(acrylamide-co-acrylate) hydrogels, inorganic materials like clay minerals are incorporated into the polymer matrix. researchgate.netscielo.br This creates polymer-clay nanocomposites or hybrid materials where the polymer chains are grafted onto or interact with the surface of the inorganic substrate.

The synthesis typically involves in-situ polymerization of acrylamide and potassium acrylate in the presence of dispersed clay particles, such as kaolin, bentonite, or other nanoclays. researchgate.netmdpi.com The mineral particles can act as multifunctional cross-linking points, bonding with the monomers and reinforcing the resulting three-dimensional polymer network. scielo.br This reinforcement can lead to improved water absorption capacity, especially under saline conditions, compared to the pure polymer. scielo.br

For example, a superabsorbent composite was synthesized by the copolymerization of acrylic acid and acrylamide in the presence of nanoclay to develop a slow-release nitrogen fertilizer. mdpi.com The resulting nanoclay polymer composites (NCPCs) exhibit a three-dimensional network structure capable of absorbing and retaining large amounts of water and nutrients. mdpi.com Similarly, commercial hydrogels composed of potassium acrylate, acrylamide, and a mineral filler (up to 40% by weight) have been characterized. scielo.br The presence of the inorganic filler, containing elements like aluminum and calcium, is intended to produce a material that is more robust and less affected by the salinity of the application medium, such as soil. scielo.br

Table 3: Grafting and Composites with Inorganic Substrates

| Inorganic Substrate | Monomers | Synthesis Method | Purpose/Key Finding | Reference |

| Clay Minerals (general) | Acrylamide, Potassium acrylate | In-situ Polymerization | To improve toughness and reduce cost. | researchgate.net |

| Mineral Filler (unspecified) | Potassium acrylate, Acrylamide | Commercial Synthesis | Composite contained ~40% inorganic matter; intended to improve performance in saline conditions. | scielo.br |

| Nanoclay | Acrylic acid, Acrylamide | In-situ Copolymerization | Developed as a carrier for slow-release fertilizers with high water and nutrient retention capacity. | mdpi.com |

| Kaolin | Acrylamide, Potassium acrylate | In-situ Polymerization | Mentioned as an alternative mineral for creating nanocomposite hydrogels to improve mechanical properties. | researchgate.net |

Detailed Reaction Mechanisms and Polymerization Kinetics of Acrylamide Acrylate Copolymerization

Mechanistic Pathways of Free Radical Copolymerization

The synthesis of the acrylamide (B121943) and potassium acrylate (B77674) copolymer is typically achieved through free-radical polymerization. This process involves a sequence of steps: initiation, propagation, and termination, which collectively determine the final properties of the polymer. uwaterloo.ca The presence of an ionizable monomer, acrylic acid (which becomes potassium acrylate upon neutralization), introduces electrostatic interactions that significantly influence the reaction kinetics, particularly in aqueous solutions. uwaterloo.capolimi.it

Initiation Mechanisms (Thermal, Redox, Photo, Radiation)

The generation of initial free radicals is a critical first step that can be accomplished through several methods:

Thermal Initiation: This method involves the use of initiators that decompose upon heating to produce free radicals. Inorganic peroxides, such as potassium persulfate (K₂S₂O₈), are commonly used thermal initiators for the aqueous solution polymerization of acrylamide and acrylate. acs.orggoogle.comgoogle.com The rate of decomposition of the initiator, and thus the rate of initiation, is dependent on temperature. acs.org The activation energy for potassium persulfate decomposition has been determined in studies of acrylamide polymerization. acs.org

Redox Initiation: Redox initiation systems generate radicals at lower temperatures than thermal initiators, which can be advantageous for controlling the reaction. researchgate.net These systems involve a pair of compounds, an oxidizing agent and a reducing agent, that react via a single electron transfer to produce free radicals. google.comresearchgate.net A common system for aqueous polymerization is the combination of a persulfate salt (oxidant) with a reducing agent like sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395). researchgate.netmst.edu For acrylate resins, cerium salts have also been used as redox initiators, particularly for thermal curing at temperatures between 120–140 °C. researchgate.net

Photoinitiation: Polymerization can be initiated by exposing the monomer solution to ultraviolet (UV) light in the presence of a photoinitiator. tandfonline.comnih.gov The photoinitiator absorbs light and generates the initial radicals. researchgate.net This method allows for spatial and temporal control of the polymerization process. nih.gov For the synthesis of potassium acrylate-co-acrylamide hydrogels, photo-polymerization has been used to control the reaction temperature, leading to transparent and homogeneous products. nih.gov A mixture of bis(2,6-dimethoxybenzoyl)-2,4,4-trimethyl pentylphosphineoxide and 2-hydroxy-2-methyl-1-phenyl-propane-1-one (Irgacure 1700) is one example of a photoinitiator used for this system. nih.gov

Radiation Initiation: High-energy radiation, such as electron beams or gamma rays, can be used to initiate polymerization, often without the need for a chemical initiator. researchgate.net In a study preparing poly(acrylamide-co-acrylic acid) flocculants, an electron beam was used to treat the aqueous reaction medium at room temperature to start the copolymerization. researchgate.net

Propagation and Chain Growth Dynamics

Once initiated, the radical center rapidly adds monomer units in the propagation step, leading to the growth of the polymer chain. uwaterloo.ca In the copolymerization of acrylamide and potassium acrylate, four propagation reactions occur simultaneously, involving the addition of either monomer to a growing chain ending in either an acrylamide or an acrylate radical.

The kinetics of propagation are significantly affected by electrostatic interactions, especially in aqueous media. polimi.it The acrylate monomer is negatively charged, as is the corresponding propagating radical end. The repulsion between these like charges can hinder the propagation kinetics by reducing the rate of monomer diffusion toward the radical. polimi.it This effect is dependent on the ionic strength and monomer concentration of the solution. polimi.it The propagation rate coefficients (kₚ) for acrylate and acrylamide monomers have been shown to increase substantially as the fraction of water in the solvent mixture increases and as the monomer-to-solvent ratio decreases. proquest.com For instance, the kₚ for methyl acrylate in water can be 16 times higher than its bulk value. proquest.com

Termination Reactions and Polymer Chain Control

Termination is the final step of free-radical polymerization, where the growth of a polymer chain is stopped by the reaction between two radical species. uwaterloo.ca This results in the removal of active radicals from the system. uwaterloo.ca The primary mechanisms for termination are:

Combination (or Coupling): Two growing polymer radicals react to form a single, longer polymer chain. Analysis of molecular weight distributions in acrylic polymer systems suggests that termination by combination is a probable mechanism for the mutual termination of secondary radicals. nih.gov

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. Disproportionation has been suggested as a primary termination method for acrylamide homopolymerization. uwaterloo.ca

The dominant termination mechanism can be influenced by several factors. In acrylate polymerization, there is ongoing discussion about the prevalence of combination versus disproportionation. nih.gov The presence of mid-chain radicals formed via backbiting can also lead to complex termination pathways. researchgate.net The termination of these tertiary radicals may occur through different routes than the termination of secondary propagating radicals. nih.gov Furthermore, at high conversions, the high viscosity of the reaction medium can lead to diffusion-controlled termination reactions (the gel effect), which slows the termination rate and can cause a rapid increase in the polymerization rate and molecular weight. tandfonline.com

Kinetic Modeling and Analysis of Copolymerization

To understand and control the copolymerization process, kinetic modeling and analysis are essential. These tools allow for the prediction of copolymer composition and microstructure based on reaction conditions. uwaterloo.caanii.org.uy

Determination of Reactivity Ratios of Monomers

Reactivity ratios are key parameters in copolymerization kinetics. uwaterloo.ca For a binary system with monomers M₁ (e.g., acrylamide) and M₂ (e.g., potassium acrylate), the reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer (k₁₁) to the rate constant for it adding an M₂ monomer (k₁₂). Similarly, r₂ is the ratio k₂₂/k₂₁. uobaghdad.edu.iq These ratios indicate the relative tendency of a growing radical chain to add the same or the other monomer. researchgate.net

The determination of reactivity ratios typically involves carrying out polymerization reactions to low conversion (usually below 5%) and analyzing the composition of the resulting copolymer in relation to the initial monomer feed composition. uwaterloo.ca The Mayo-Lewis equation is a fundamental tool for this analysis, and methods like the error-in-variables-model (EVM) have been used for more accurate estimation. uwaterloo.ca

For the acrylamide/acrylic acid system, reactivity ratios are highly dependent on the pH of the reaction medium, which controls the degree of ionization of acrylic acid to acrylate. uwaterloo.cagoogle.com Electrostatic repulsion between the ionized acrylate monomer and a growing chain ending in an acrylate radical makes the addition of another acrylate monomer less favorable, affecting the r₂ value. polimi.it A comprehensive model has been developed to predict copolymer composition by expressing the reactivity ratios as a function of monomer concentration and ionic strength, accounting for these electrostatic effects. polimi.it

Table 1: pH Dependence of Reactivity Ratios for Acrylamide (r₁) and Acrylic Acid (r₂) Copolymerization Reaction Conditions: Total monomer concentration = 0.4 mol/L, Temperature = 40°C, Initiator = K₂S₂O₈. (Data sourced from Rintoul and Wandrey, as cited in a patent document) google.com

| pH | r₁ (Acrylamide) | r₂ (Acrylic Acid) |

| 2.5 | 1.34 | 1.54 |

| 3.0 | 1.13 | 1.12 |

| 3.5 | 0.81 | 0.69 |

| 4.0 | 0.61 | 0.35 |

| 5.0 | 0.48 | 0.15 |

| 7.0 | 0.45 | 0.12 |

| 9.0 | 0.41 | 0.11 |

| 12.0 | 0.38 | 0.10 |

Kinetic Rate Laws and Experimental Validation

Rₚ = kₚ[M](f kₔ[I] / kₜ)¹ᐟ²

where:

kₚ is the propagation rate constant

[M] is the monomer concentration

f is the initiator efficiency

kₔ is the initiator decomposition rate constant

[I] is the initiator concentration

kₜ is the termination rate constant

However, the copolymerization of acrylamide and acrylate often deviates from this ideal model. acs.orgtandfonline.com For example, the reaction order with respect to acrylamide concentration has been reported to be between 1.2 and 1.5, rather than the expected value of 1. advancedsciencenews.com Kinetic models for this system must therefore incorporate additional factors, such as the electrostatic effects on propagation for the ionized monomer. polimi.it

Influence of Environmental Factors on Kinetic Parameters

Environmental conditions, particularly pH and temperature, play a critical role in dictating the kinetic parameters of the copolymerization of acrylamide and acrylate. These factors significantly alter monomer reactivity, propagation and termination rates, and ultimately the composition and properties of the final copolymer.

The pH of the reaction medium is a dominant factor, primarily because it controls the ionization state of the acrylic acid/acrylate monomer. uwaterloo.capolimi.it At low pH (typically below 4), the acrylic acid (AA) is in its protonated, non-ionic form. As the pH increases, it deprotonates to form the negatively charged acrylate anion (A⁻). acs.org This change in the monomer's charge has profound effects on the electrostatic interactions within the polymerization system. polimi.it

The reactivity ratios of acrylamide (AAm) and acrylic acid (AA) are strongly dependent on pH. uwaterloo.caresearchgate.net For instance, studies have shown that at pH 2, where acrylic acid is largely unionized, the reactivity of acrylamide is lower compared to its reactivity at pH 5, where the acrylate form is prevalent. researchgate.net The electrostatic repulsion between the negatively charged growing polymer chain (rich in acrylate units) and the incoming acrylate monomer anion can hinder the propagation rate. polimi.it Conversely, this repulsion can be screened by increasing the ionic strength of the medium. polimi.it The interplay between pH and ionic strength allows for the fine-tuning of the copolymer composition. polimi.it Some studies have identified a "crossover" pH where the reactivity ratios invert, highlighting the complexity of these systems. polimi.it

Temperature is another critical environmental factor that influences polymerization kinetics. An increase in temperature generally leads to a higher rate of polymerization. scientific.netmst.edu This is primarily due to the increased decomposition rate of the initiator, such as potassium persulfate, which generates more free radicals to initiate polymerization. acs.org The relationship between temperature and the polymerization rate can be used to determine the activation energy of the reaction. For the polymerization of acrylamide initiated by potassium persulfate, the activation energy for the initiator's decomposition has been determined, providing quantitative insight into the temperature dependence. acs.org However, temperature can also affect the solubility of the monomers and the resulting polymer, potentially leading to phase separation or changes in the polymer chain conformation, which in turn affects the kinetic parameters. researchgate.net

| Environmental Factor | Parameter Affected | Observed Effect | Scientific Rationale |

|---|---|---|---|

| pH | Reactivity Ratios (rAAm, rAc) | Reactivity ratios are highly pH-dependent. At low pH, acrylic acid is less reactive. At higher pH, the ionized acrylate's reactivity is influenced by electrostatic forces. polimi.itresearchgate.net | The ionization state of the acrylate monomer changes with pH. At higher pH, electrostatic repulsion between the negatively charged polymer chain and the acrylate anion can decrease the propagation rate constant. polimi.it |

| Temperature | Polymerization Rate (Rp) | The rate of polymerization increases with temperature. mst.edu | Higher temperatures increase the decomposition rate of the initiator (e.g., potassium persulfate), leading to a higher concentration of initiating radicals. acs.org |

| Temperature | Activation Energy (Ea) | The overall activation energy of the polymerization can be calculated from the temperature dependence of the rate. acs.org | The Arrhenius equation relates the rate constant to temperature and activation energy, quantifying the temperature sensitivity of the reaction. |

Role of Counterions and Their Interaction with Polymerization Processes

In the polymerization of ionizable monomers like potassium acrylate, counterions (in this case, potassium, K⁺) play a crucial role in modulating the reaction kinetics and the properties of the resulting polyelectrolyte. polimi.it The presence and concentration of these counterions in the aqueous polymerization medium significantly influence the electrostatic interactions that govern the process.

The primary role of counterions is to screen the electrostatic repulsion between the negatively charged carboxylate groups on the growing polymer chain and the incoming, similarly charged acrylate monomer anions. polimi.itresearchgate.net In a low ionic strength environment, these repulsive forces are strong, which can significantly reduce the rate of propagation (kₚ) as it becomes more difficult for a monomer to approach the active radical site on the polymer chain. polimi.it

By adding a salt or by using the salt form of the monomer (potassium acrylate), the concentration of counterions (K⁺) in the solution increases. These cations form an ionic atmosphere around the negatively charged polymer backbone, effectively shielding the charges and reducing the electrostatic repulsion. polimi.it This "charge screening" effect facilitates the approach of the acrylate monomer to the growing chain end, often leading to an increase in the polymerization rate. polimi.it Studies have demonstrated that increasing the total monomer concentration or adding an inert salt like NaCl can increase the reactivity of the ionized monomer, confirming that the kinetics are largely governed by these charge interactions. polimi.it

The nature and concentration of the counterion also affect the conformation of the polymer chains in solution. At low ionic strength, the electrostatic repulsions between the charged units on the polymer chain cause it to adopt a more extended, rigid conformation. As the ionic strength increases, the charges are more effectively screened, allowing the polymer chain to become more flexible and adopt a more coiled conformation. This change in conformation can, in turn, affect the accessibility of the radical chain end and thus influence the termination kinetics.

Furthermore, the choice of counterion can alter the morphology and physical properties of the resulting hydrogel. researchgate.net The interaction between the counterion and the polymer network influences swelling behavior and mechanical strength. Divalent cations, for example, can form ionic crosslinks between polymer chains, drastically altering the hydrogel's properties compared to monovalent cations like potassium.

| Phenomenon | Description | Kinetic Consequence |

|---|---|---|

| Electrostatic Shielding | Counterions (e.g., K⁺) form an ionic atmosphere around the negatively charged polymer backbone. polimi.it | Reduces repulsion between the growing chain and incoming acrylate monomers, often increasing the propagation rate (kp). polimi.it |

| Conformational Changes | Increased ionic strength allows the polyelectrolyte chain to transition from a rigid, extended state to a more flexible, coiled state. | Can affect the accessibility of the radical chain end, potentially influencing the termination rate constant (kt). |

| Reactivity Ratio Modification | The effective reactivity of the ionized acrylate monomer increases with higher ionic strength. polimi.it | Alters the copolymer composition, as the relative rates of monomer incorporation are changed. |

Chain Transfer Mechanisms and Molecular Weight Control

Controlling the molecular weight of the resulting copolymer is essential for tailoring its properties for specific applications. The primary method for achieving this during free-radical polymerization is through chain transfer reactions. kpi.ua This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one, mediated by a chain transfer agent (CTA). acs.org

The fundamental mechanism of chain transfer can be described as follows: a radical at the end of a growing polymer chain (P•) abstracts an atom (typically hydrogen) from a chain transfer agent (R-H). This terminates the growth of the original polymer chain (P-H) and creates a new radical on the chain transfer agent (R•). This new radical can then initiate the polymerization of a monomer molecule, starting a new polymer chain.

The extensive use of chain transfer agents results in a larger number of polymer chains being formed from the same number of monomer molecules, leading to a lower average molecular weight. kpi.uauq.edu.au The effectiveness of a CTA is quantified by its chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. Common chain transfer agents used in acrylamide polymerization include thiols, alcohols, and formates, such as sodium formate. kpi.ua

A more advanced method for controlling molecular weight and achieving polymers with a narrow molecular weight distribution (low dispersity) is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netnih.gov RAFT is a type of controlled radical polymerization that employs specific CTAs, typically trithiocarbonates, to mediate the polymerization process. researchgate.net The RAFT mechanism establishes a dynamic equilibrium between active, propagating polymer chains and dormant chains. This controlled equilibrium ensures that all chains grow at a similar rate, resulting in a polymer population with a predictable molecular weight and low dispersity. nih.gov The selection of an appropriate RAFT agent and initiator is crucial for the successful controlled polymerization of acrylamide. researchgate.netnih.gov

| Mechanism | Agent | Principle | Outcome |

|---|---|---|---|

| Conventional Chain Transfer | Thiols, Alcohols, Sodium Formate kpi.ua | A growing polymer radical abstracts an atom from the CTA, terminating the chain and creating a new radical that initiates a new chain. acs.org | Reduction in average molecular weight. The resulting polymer has a broad molecular weight distribution. kpi.ua |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Trithiocarbonates (e.g., DMPA) nih.gov | A reversible equilibrium is established between active propagating chains and dormant chains capped by the RAFT agent. researchgate.net | Controlled, predictable molecular weight and a narrow molecular weight distribution (low dispersity). researchgate.netnih.gov |

Advanced Structural and Morphological Characterization of Poly Acrylamide Co Acrylate Potassium Salts

Spectroscopic Analysis for Chemical Structure Elucidation

Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of the poly(acrylamide-co-acrylate) potassium salt.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the copolymer, thereby confirming the incorporation of both acrylamide (B121943) and potassium acrylate (B77674) monomers into the polymer chain. scielo.br The FTIR spectrum of the poly(acrylamide-co-acrylate) potassium salt exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

A broad band observed in the region of 3000-3500 cm⁻¹ is typically attributed to the overlapping stretching vibrations of the N-H group in the amide functionality of acrylamide and the O-H group from absorbed water. researchgate.net The presence of the carbonyl (C=O) group, a key feature of both monomers, is confirmed by strong absorption bands. The C=O stretching vibration of the primary amide in the acrylamide unit is typically observed around 1660-1670 cm⁻¹. researchgate.netresearchgate.net In the acrylate unit, the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are prominent, appearing at approximately 1560 cm⁻¹ and 1410 cm⁻¹, respectively. scielo.br The band around 1410 cm⁻¹ is particularly useful for quantitative analysis of the acrylate content in the copolymer. scielo.br

The C-H stretching vibrations of the polymer backbone and methylene (B1212753) groups are found in the 2850-3000 cm⁻¹ region. researchgate.net Bending vibrations of O-H and N-H groups can be seen at lower wavenumbers, around 1027 cm⁻¹ and 810 cm⁻¹, respectively. researchgate.net The successful formation of the copolymer is confirmed by the presence of these characteristic peaks from both monomer units in the final product's spectrum.

Table 1: Characteristic FTIR Absorption Bands for Poly(acrylamide-co-acrylate) Potassium Salt

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Monomer Unit | Reference |

| 3000-3500 | N-H / O-H | Stretching | Acrylamide / Water | researchgate.net |

| 2850-3000 | C-H | Stretching | Backbone | researchgate.net |

| 1660-1670 | C=O | Stretching | Acrylamide (Amide I) | researchgate.netresearchgate.net |

| ~1610 | N-H | Bending | Acrylamide (Amide II) | nih.gov |

| ~1560 | COO⁻ | Asymmetric Stretching | Potassium Acrylate | scielo.br |

| ~1455 | C-H | Bending | Backbone | researchgate.net |

| ~1410 | COO⁻ | Symmetric Stretching | Potassium Acrylate | scielo.br |

| ~1356 | C-N | Stretching | Acrylamide | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed insights into the microstructure, composition, and sequence distribution of the poly(acrylamide-co-acrylate) potassium salt. iupac.orgacs.org

In ¹H NMR spectra of acrylamide-acrylate copolymers, the signals for the methine (-CH-) and methylene (-CH₂-) protons of the polymer backbone typically appear in the regions of 2.0-2.8 ppm and 1.2-2.0 ppm, respectively. researchgate.net The broadness of these peaks is indicative of the polymeric nature of the material and the various stereochemical environments of the protons. emich.edu The determination of the copolymer composition can be achieved by integrating the signals corresponding to the protons of the different monomer units. polimi.it

¹³C NMR spectroscopy offers a more resolved view of the copolymer's microstructure. The carbonyl carbon resonances of the acrylamide and acrylate units appear at distinct chemical shifts, typically in the range of 175-185 ppm. scirp.orgscilit.com The chemical shifts of the backbone carbons are sensitive to the sequence of monomer units (e.g., acrylamide-acrylamide, acrylate-acrylate, and acrylamide-acrylate dyads and triads), allowing for a detailed analysis of the copolymer's sequence distribution. acs.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to resolve overlapping signals and provide unambiguous assignments of the proton and carbon resonances, leading to a comprehensive understanding of the copolymer's microstructure. iupac.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Poly(acrylamide-co-acrylate) Copolymers

| Carbon | Chemical Shift (ppm) | Reference |

| Carbonyl (C=O) - Acrylamide | 175-180 | scirp.org |

| Carbonyl (C=O) - Acrylate | 180-185 | scilit.com |

| Methine (-CH-) | 40-45 | |

| Methylene (-CH₂-) | 30-40 |

Thermal Analysis for Stability and Degradation Pathways

Thermal analysis techniques are crucial for evaluating the thermal stability and degradation behavior of poly(acrylamide-co-acrylate) potassium salt, which are critical parameters for its application in various environments.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The TGA thermogram of poly(acrylamide-co-acrylate) potassium salt typically shows multiple stages of weight loss. researchgate.net

The initial weight loss, occurring at temperatures below 250 °C, is generally attributed to the evaporation of absorbed and bound water. researchgate.net The subsequent major weight loss stages correspond to the thermal decomposition of the polymer. For poly(acrylamide-co-acrylate) potassium salt, the degradation process involves several steps. One significant stage, often observed between 281 °C and 430 °C, can be attributed to the decomposition of the amide groups in the acrylamide units and the decarboxylation of the acrylate groups. researchgate.net A further degradation step at higher temperatures, above 430 °C, involves the breakdown of the polymer backbone. researchgate.net The specific temperatures and the percentage of weight loss in each stage can vary depending on the copolymer composition and crosslinking density.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous or semi-crystalline polymers like poly(acrylamide-co-acrylate) potassium salt, DSC is instrumental in determining the glass transition temperature (Tg). tainstruments.com The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. tainstruments.com

The DSC thermogram of the copolymer will show a step-like change in the heat capacity at the glass transition temperature. The Tg is an important characteristic as it defines the upper-temperature limit for the application of the polymer in its rigid state. The value of Tg for poly(acrylamide-co-acrylate) potassium salt is influenced by factors such as the molar ratio of the monomers, the degree of crosslinking, and the presence of water. Generally, an increase in the crosslinking density leads to a higher Tg due to restricted chain mobility. researchgate.net For instance, the glass transition temperature for crosslinked polyacrylamide hydrogels can be observed in the range of 190-191 °C. researchgate.net

Microscopic and Morphological Investigations

Microscopic techniques provide visual information about the surface and internal structure of the poly(acrylamide-co-acrylate) potassium salt, which is essential for understanding its properties, such as swelling behavior and mechanical strength.

Field-Emission Scanning Electron Microscopy (FE-SEM) is commonly used to investigate the surface morphology of the dried copolymer. FE-SEM images can reveal the presence of pores, their size, and distribution on the surface. iau.ir A porous structure is often desirable for applications like superabsorbent hydrogels, as it facilitates rapid water absorption. The morphology can range from a relatively smooth, dense surface to a highly porous, interconnected network, depending on the synthesis conditions. iau.irresearchgate.net For example, some studies have shown that hydrogels with a more porous surface exhibit higher water absorbency. iau.ir The morphology in the hydrated state can also be investigated, often revealing shape-evolving surface patterns at different scales. nih.govresearchgate.net

Table 3: Summary of Characterization Techniques and Findings

| Analysis Technique | Information Obtained | Key Findings for Poly(acrylamide-co-acrylate) Potassium Salt |

| FTIR | Functional groups present | Confirms presence of amide (from acrylamide) and carboxylate (from potassium acrylate) groups. scielo.br |

| NMR | Microstructure, composition, sequence distribution | Elucidates the arrangement of monomer units along the polymer chain. iupac.orgacs.org |

| TGA | Thermal stability, degradation profile | Shows multi-step degradation, starting with water loss, followed by side-group and backbone decomposition. researchgate.net |

| DSC | Glass transition temperature (Tg) | Determines the temperature at which the polymer transitions from a glassy to a rubbery state. tainstruments.comresearchgate.net |

| FE-SEM | Surface morphology, porosity | Reveals surface features and internal structure, which influence properties like swelling. iau.irresearchgate.net |

Scanning Electron Microscopy (SEM) for Surface Topography and Porosity

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and porous structure of poly(acrylamide-co-potassium acrylate) hydrogels. In the dry state, or xerogel, the copolymer often exhibits a compact surface. mdpi.com However, with variations in the concentration of the crosslinking agent, the surface structure can be more defined. mdpi.com For instance, in photopolymerized poly(acrylamide-co-potassium acrylate) hydrogels using glycerol (B35011) diacrylate as a crosslinker, a higher concentration of the crosslinking agent leads to a more noticeably structured hydrogel. mdpi.com Below a critical concentration of the crosslinking agent, the surface may appear irregular, while at concentrations above this critical point, a more compact and preferentially aligned surface texture can be observed. mdpi.com

Upon hydration, the surface of the hydrogel undergoes significant changes, often developing intricate patterns. mdpi.com These patterns can manifest at micro, meso, and macro scales. nih.gov The appearance of these surface structures is a dynamic process that evolves during swelling. nih.gov The formation of these patterns is attributed to the large compressive stresses that can arise during water absorption, leading to an elastic instability where the surface folds to relieve the stress. nih.gov

The porosity of the hydrogel network is also a key feature observable with SEM. In some preparations, the hydrogel displays a porous, interconnected interior network with pore sizes that can range from 10 to 50 μm. researchgate.net The morphology of these pores can be influenced by the synthesis method. For example, hydrogels prepared with a porogen and subjected to lyophilization can exhibit well-developed surfaces with macropores and cavities. researchgate.net

Table 1: Morphological Characteristics of Poly(acrylamide-co-potassium acrylate) Hydrogels via SEM

| Condition | Observation | Source(s) |

|---|---|---|

| Dry State (Xerogel) | Irregular surface arrangement at low crosslinker concentrations. | mdpi.com |

| Dry State (Xerogel) | Compact, preferentially aligned surface at high crosslinker concentrations. | mdpi.com |

| Swollen State | Formation of multi-scale (micro, meso, macro) surface patterns. | nih.gov |

| Swollen State | Porous, interconnected interior network (10-50 μm pores). | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Intercalation (in composites)

X-ray Diffraction (XRD) analysis is employed to determine the degree of crystallinity in the poly(acrylamide-co-potassium acrylate) structure. Generally, these hydrogels are found to be amorphous or semi-crystalline in nature. researchgate.netresearchgate.net The broad peaks observed in the XRD patterns of these copolymers are characteristic of an amorphous structure. researchgate.net

Rheological Characterization of Solution and Gel Properties

The rheological properties of poly(acrylamide-co-potassium acrylate) in both solution and gel form are critical to its functionality, governing its flow behavior and mechanical stability.

Viscosity and Viscoelastic Behavior

The viscosity of poly(acrylamide-co-potassium acrylate) solutions is influenced by several factors, including polymer concentration, temperature, and the presence of salts. As with many polymer solutions, an increase in concentration leads to a higher viscosity. researchgate.net Conversely, an increase in temperature typically results in a decrease in the apparent viscosity of concentrated solutions. researchgate.net

The viscoelastic behavior of these hydrogels is complex. Dynamic shear oscillation measurements are used to characterize the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). For a well-formed hydrogel network, the elastic modulus is typically constant with frequency and significantly larger than the viscous modulus, indicating a solid-like behavior. acs.org The viscoelastic properties are sensitive to the concentration of the cross-linker and the temperature at which polymerization occurs. acs.org

Table 2: Factors Influencing the Viscosity of Poly(acrylamide-co-potassium acrylate) Solutions

| Factor | Effect on Viscosity | Source(s) |

|---|---|---|

| Increasing Polymer Concentration | Increases | researchgate.net |

| Increasing Temperature | Decreases | researchgate.net |

Gel Strength and Network Modulus Assessment

The gel strength of poly(acrylamide-co-potassium acrylate) hydrogels is a measure of their mechanical stability and is a crucial parameter for their practical application. One common method for semi-quantitatively assessing gel strength is the bottle test method, which provides insight into gelation time and strength. researchgate.netresearchgate.net

The mechanical properties, including the network modulus, are significantly influenced by the cross-linking density. nih.gov A higher concentration of the cross-linking agent generally leads to a hydrogel with a higher Young's modulus. nih.gov However, there exists an optimal concentration of the cross-linker that results in a hydrogel with maximal elasticity. acs.org The polymerization temperature also plays a role; while a higher temperature can lead to a more rapid polymerization, it may result in a lower Young's modulus for the final gel. nih.gov The mechanical strength of swollen hydrogels can be significantly improved by forming semi-interpenetrating polymer networks (semi-IPNs), for example, with polyvinyl alcohol (PVA). kinampark.com

Table 3: Research Findings on Gel Strength and Modulus

| Parameter Varied | Effect on Gel Strength/Modulus | Research Finding | Source(s) |

|---|---|---|---|

| Cross-linker Concentration | Increases modulus | Higher initiator concentrations resulted in a higher Young's modulus. | nih.gov |

| Polymerization Temperature | Decreases modulus | Young's modulus decreased with an increase in polymerization temperature. | nih.gov |

Determination of Polymer Network Parameters

Average Molecular Weight Between Cross-links (Mc)

The average molecular weight between cross-links (Mc) is a fundamental parameter that characterizes the network structure of a hydrogel. It represents the average molecular weight of the polymer chains situated between two consecutive cross-linking points. A lower Mc value indicates a higher cross-linking density and typically results in a more rigid and less swellable hydrogel.

The determination of Mc is often achieved through the application of the Flory-Rehner theory. acs.org This theory relates the swelling behavior of a hydrogel to its network structure. The cross-linking density, which is inversely related to Mc, has a direct impact on the physical properties of the hydrogel. For instance, a higher cross-linking density limits the extent of swelling. acs.org By measuring the swelling ratio of the hydrogel, it is possible to calculate the volume fraction of the polymer in the swollen state, which can then be used in the Flory-Rehner equation to estimate Mc. The mechanical properties of the hydrogel, such as toughness, can be correlated with the volume fraction of the polymer in the swollen state, which is a function of the cross-linking density. acs.org

Cross-link Density (ρ)

The physical properties of hydrogels are intrinsically linked to the precise structure of the polymer network, with equilibrium swelling capacity being a key factor. researchgate.net The swelling behavior of poly(acrylamide-co-acrylate) potassium salt, for instance, is dependent on the polymer's crosslinking density. researchgate.net Generally, a higher degree of cross-linking results in a more constrained network, which in turn limits the extent to which the hydrogel can swell. mdpi.commdpi.com

Detailed Research Findings